molecular formula C17H19NO2 B267790 N-[(4-methylphenyl)methyl]-2-phenoxypropanamide

N-[(4-methylphenyl)methyl]-2-phenoxypropanamide

Katalognummer: B267790
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: XVONRDSFTXGCDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-methylphenyl)methyl]-2-phenoxypropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group substituted with a methyl group at the para position and a phenoxy group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methylphenyl)methyl]-2-phenoxypropanamide typically involves the reaction of 4-methylbenzylamine with 2-phenoxypropanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: N-[(4-methylphenyl)methyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

N-[(4-methylphenyl)methyl]-2-phenoxypropanamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(4-methylphenyl)methyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-[(4-methylphenyl)methyl]-2-phenoxypropanamide is unique due to the presence of both the phenoxy and amide groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C17H19NO2

Molekulargewicht

269.34 g/mol

IUPAC-Name

N-[(4-methylphenyl)methyl]-2-phenoxypropanamide

InChI

InChI=1S/C17H19NO2/c1-13-8-10-15(11-9-13)12-18-17(19)14(2)20-16-6-4-3-5-7-16/h3-11,14H,12H2,1-2H3,(H,18,19)

InChI-Schlüssel

XVONRDSFTXGCDZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=CC=C2

Kanonische SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.